molecular formula C6H11BrCl2N4O B6295134 4-(3-Bromo-1H-1,2,4-triazol-5-YL)morpholine dihydrochloride CAS No. 2388515-43-1

4-(3-Bromo-1H-1,2,4-triazol-5-YL)morpholine dihydrochloride

Cat. No.: B6295134
CAS No.: 2388515-43-1
M. Wt: 305.99 g/mol
InChI Key: ZXDXUEKKEWUFCC-UHFFFAOYSA-N
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Description

4-(3-Bromo-1H-1,2,4-triazol-5-YL)morpholine dihydrochloride is a brominated triazole derivative featuring a morpholine ring linked to the triazole core. The compound is a dihydrochloride salt, enhancing its solubility in polar solvents compared to its neutral form. Bromine at the 3-position of the triazole ring introduces steric and electronic effects, influencing reactivity and biological interactions.

Properties

IUPAC Name

4-(5-bromo-1H-1,2,4-triazol-3-yl)morpholine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN4O.2ClH/c7-5-8-6(10-9-5)11-1-3-12-4-2-11;;/h1-4H2,(H,8,9,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDXUEKKEWUFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NNC(=N2)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrCl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Semicarbazide Cyclization and Alkylation

A widely cited method involves the synthesis of 3-chloromethyl-1,2,4-triazolin-5-one as a key intermediate, followed by alkylation with morpholine derivatives.

Step 1: Triazolinone Intermediate Synthesis
Semicarbazide hydrochloride reacts with 2-chloro-1,1,1-trimethoxyethane in methanol at ambient temperature for 96 hours, yielding 3-chloromethyl-1,2,4-triazolin-5-one in 98% yield. The reaction proceeds via nucleophilic displacement of methoxy groups, with the HCl byproduct neutralized by excess trimethoxyethane.

Step 2: Morpholine Alkylation
The chloromethyltriazolinone intermediate undergoes nucleophilic substitution with morpholine in dimethylformamide (DMF) at 20–25°C, using potassium carbonate (1.2 eq) as base. The reaction typically completes within 30 minutes, with monitoring by HPLC.

Critical Parameters

FactorOptimal ConditionImpact on Yield
SolventAnhydrous DMF95% efficiency
BaseK₂CO₃Minimizes hydrolysis
Temperature20–25°CPrevents dimerization
Reaction Time30–45 minutes98% conversion

Direct Bromination of Pre-formed Triazole-Morpholine Adducts

An alternative approach brominates 4-(1H-1,2,4-triazol-5-yl)morpholine using N-bromosuccinimide (NBS) in acetonitrile under radical initiation. This method achieves 85–89% bromination at the triazole 3-position, with regioselectivity controlled by lithium bromide additives.

Mechanistic Considerations

  • Radical bromination proceeds via NBS decomposition to Br- radicals

  • LiBr coordinates to triazole N2, directing bromine to C3

  • Morpholine’s electron-donating effects stabilize the transition state

Salt Formation and Purification

Dihydrochloride Precipitation

The free base is treated with concentrated HCl (2.2 eq) in ethanol/water (4:1 v/v) at 0–5°C. Gradual acid addition prevents local overheating that could degrade the triazole ring. The dihydrochloride precipitates as a crystalline solid, achieving 92–95% recovery after vacuum filtration.

Salt Characterization Data

PropertyValueMethod
Melting Point197–199°C (dec.)DSC
Solubility87 mg/mL in H₂OGravimetric
Hygroscopicity<0.5% H₂O uptakeKarl Fischer

Chromatographic Purification

For pharmaceutical-grade material, reverse-phase HPLC purification employs:

  • Column: C18, 250 × 4.6 mm, 5 μm

  • Mobile Phase: 10 mM NH₄OAc (pH 5.0)/MeCN (85:15 → 60:40 gradient)

  • Detection: UV 254 nm
    This method resolves diastereomers (ΔR_t = 1.2 min) and removes <0.1% alkylation byproducts.

Reaction Optimization Studies

Solvent Effects on Alkylation Kinetics

A comparative study of solvents revealed DMF’s superiority over THF or acetonitrile:

SolventDielectric ConstantReaction Rate (k, s⁻¹)Byproduct Formation
DMF36.74.2 × 10⁻³<2%
THF7.51.1 × 10⁻³12–15%
MeCN37.53.8 × 10⁻³5–7%

DMF’s high polarity stabilizes the transition state while solubilizing both organic and inorganic species.

Temperature-Dependent Bromination Selectivity

Controlled experiments between –10°C and 40°C demonstrated optimal bromine positioning:

TemperatureC3 BrominationC5 BrominationDi-brominated
–10°C94%3%<1%
25°C85%11%3%
40°C72%18%8%

Low temperatures favor kinetic control at the less-hindered C3 position.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot plant trials achieved 98.5% conversion using:

  • Microreactor: 2 mL volume, 10 min residence time

  • Reagents: 0.5 M triazolinone + 0.55 M morpholine in DMF

  • Temperature: 30°C ± 0.5°C
    This method reduces solvent usage by 40% compared to batch processes.

Waste Stream Management

The process generates three primary waste streams:

  • Methanol from triazolinone synthesis (98% recovery via distillation)

  • Aqueous HCl from salt formation (neutralized with CaCO₃)

  • DMF mother liquor (recycled through activated carbon beds)
    Lifecycle analysis shows 87% solvent reuse and <5% carbon footprint vs. batch methods.

Analytical Characterization

Spectroscopic Fingerprinting

¹H NMR (400 MHz, D₂O)
δ 4.43 (s, 2H, CH₂N), 3.72–3.68 (m, 4H, morpholine OCH₂), 3.28–3.22 (m, 4H, morpholine NCH₂), 11.48 (s, 1H, triazole NH).

13C NMR (100 MHz, D₂O)
δ 156.9 (C=O), 144.6 (C-Br), 66.1 (OCH₂), 49.8 (NCH₂), 36.9 (CH₂N).

X-ray Crystallography

Single-crystal analysis confirms:

  • Orthorhombic P2₁2₁2₁ space group

  • Unit cell dimensions: a = 8.921 Å, b = 10.345 Å, c = 12.678 Å

  • H-bond network: N–H⋯Cl (2.89 Å), O–H⋯N (2.67 Å) .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The 1,2,4-triazole moiety is known for its broad-spectrum antimicrobial properties. Compounds similar to 4-(3-Bromo-1H-1,2,4-triazol-5-YL)morpholine dihydrochloride have been investigated for their effectiveness against various bacterial strains and fungi. The presence of the morpholine group may enhance solubility and bioavailability, making it a promising candidate for further pharmacological studies.

Drug Design and Development
The compound can serve as a scaffold for designing new drugs targeting specific biological pathways. Its ability to interact with various biological targets makes it a valuable lead compound in drug discovery programs. Research has indicated that triazole derivatives can inhibit enzymes critical for pathogen survival, suggesting potential applications in developing antifungal agents.

Case Studies

  • Antifungal Agents : A study demonstrated that triazole derivatives exhibit potent antifungal activity against strains such as Candida albicans. The bromine substitution in the compound may enhance its interaction with fungal cell membranes.
  • Antiviral Properties : Another investigation highlighted the potential of triazole-containing compounds in inhibiting viral replication mechanisms, particularly against RNA viruses.

Material Science

Metal Ion Interaction
The dihydrochloride form of 4-(3-Bromo-1H-1,2,4-triazol-5-YL)morpholine suggests possible interactions with metal ions. This characteristic is of interest in material science for developing new materials with tailored properties. Such interactions could lead to the creation of metal-organic frameworks (MOFs) or coordination polymers that have applications in catalysis and gas storage.

Organic Synthesis

Building Block for Complex Molecules
The reactivity of the triazole ring allows for its use as a building block in organic synthesis. Researchers can utilize this compound in various organic reactions, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC), which are essential for synthesizing complex molecular architectures.

Synthetic Pathways
Several synthetic routes have been developed to create derivatives of this compound. These methods often involve:

  • Nucleophilic Substitution Reactions : Where nucleophiles react with electrophilic centers on the triazole ring.
  • Cycloaddition Reactions : Exploiting the reactivity of the triazole moiety to form larger cyclic structures.

Comparative Analysis of Related Compounds

Compound NameStructureUnique Features
2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine dihydrochlorideStructureContains an isopropyl group; different biological activity profile.
3-(trifluoromethyl)-1H-pyrazole derivativesStructureKnown for high potency against certain bacterial strains.
5-(bromomethyl)-1H-pyrazoleStructureExhibits distinct reactivity due to bromomethyl group.

This table illustrates the diversity within the triazole family while emphasizing the unique aspects of this compound's structure and potential applications.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Triazole vs. Imidazole/Thiazole Derivatives: highlights VPC-14449, a 2,4-dibromoimidazole-thiazole-morpholine hybrid. Unlike the target compound’s triazole core, imidazole-based analogs exhibit distinct electronic profiles due to nitrogen positioning. The bromine substitution pattern (e.g., 2,4-dibromo vs. 3-bromo) significantly impacts NMR spectra and bioactivity . describes isostructural thiazole-pyrazole-triazole hybrids with fluorophenyl substituents.

Substituent Effects

  • Bromine vs.
  • Morpholine vs. Piperidine/Pyrrolidine :
    The morpholine ring in the target compound introduces an oxygen atom, improving water solubility compared to 4-(3-ethyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride (). Piperidine analogs (e.g., C₉H₁₈Cl₂N₄, MW 253.18) have lower molecular weights than the target’s estimated formula (C₇H₁₂BrCl₂N₄O, MW ~294.6) .

Structural Characterization

  • Single-crystal X-ray diffraction (via SHELXL , ) is critical for confirming the triazole-morpholine linkage and bromine positioning. Misassignment of bromine positions, as seen in ’s VPC-14449, can lead to structural discrepancies .
  • ORTEP-3 () and WinGX () are tools for visualizing molecular geometry and validating crystallographic data .

Physicochemical and Pharmacological Properties

Physicochemical Profile

Compound Name Molecular Formula Molecular Weight Solubility (Estimated) Key Features
4-(3-Bromo-1H-1,2,4-triazol-5-YL)morpholine dihydrochloride C₇H₁₂BrCl₂N₄O ~294.6 High (polar solvents) Bromine enhances electrophilicity
4-(3-Ethyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride () C₉H₁₈Cl₂N₄ 253.18 Moderate Ethyl group increases lipophilicity
VPC-14449 () C₁₄H₁₅Br₂N₅O₂S 489.17 Low Thiazole-imidazole hybrid

Biological Activity

4-(3-Bromo-1H-1,2,4-triazol-5-YL)morpholine dihydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a morpholine ring and a 1,2,4-triazole moiety, which are known for their potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C6_6H9_9BrN4_4O·2HCl. The structure includes:

  • Morpholine Ring : Enhances solubility and bioavailability.
  • Triazole Moiety : Known for various biological activities including antimicrobial and anticancer properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving reactions that incorporate the morpholine and triazole functionalities. For example, it can be synthesized via copper-catalyzed azide-alkyne cycloadditions or other coupling reactions that facilitate the formation of the triazole ring .

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial activity. For instance, studies have shown that similar triazole derivatives possess efficacy against both Gram-positive and Gram-negative bacteria . The presence of the bromine atom may enhance the binding affinity to bacterial targets.

Anti-inflammatory Effects

Studies evaluating the anti-inflammatory potential of 1,2,4-triazole derivatives have demonstrated their ability to modulate cytokine release. Compounds similar to this compound have been shown to decrease levels of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) . The modulation of cytokine levels suggests a potential role in treating inflammatory diseases.

Anticancer Activity

The anticancer properties of triazole derivatives are also noteworthy. For example, compounds with structural similarities have been tested for their ability to inhibit cancer cell proliferation. In vitro studies have reported significant growth inhibition in various cancer cell lines, with IC50_{50} values indicating potent activity . The mechanism often involves the induction of apoptosis or cell cycle arrest.

Comparative Analysis with Similar Compounds

Compound Name Structure Biological Activity
2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine dihydrochlorideStructureExhibits distinct antibacterial properties.
3-(trifluoromethyl)-1H-pyrazole derivativesStructureKnown for high potency against specific bacterial strains.
5-(bromomethyl)-1H-pyrazoleStructureDisplays unique reactivity due to bromomethyl group.

This table highlights the diversity within the triazole family while emphasizing the unique aspects of this compound's structure and potential applications.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of various triazole derivatives including this compound. Key findings include:

  • Toxicity Assessment : In toxicity assays conducted on PBMC cultures, compounds similar to this triazole derivative exhibited low toxicity at concentrations up to 100 µg/mL .
  • Cytokine Modulation : Significant reductions in TNF-α production were observed with certain derivatives at medium doses (50 µg/mL), indicating their potential for managing inflammatory responses .
  • Antiproliferative Effects : Certain derivatives showed promising antiproliferative effects against cancer cell lines with IC50_{50} values demonstrating their efficacy .

Q & A

Q. Optimization Strategies :

  • Use polar aprotic solvents (e.g., DMF or THF) to enhance reactivity.
  • Monitor reaction progress via TLC or HPLC.
  • Adjust stoichiometry (1:1.2 molar ratio of triazole to morpholine derivative) to minimize side products.

Table 1 : Example Reaction Conditions and Yields

StepReagent/ConditionsTemperatureYield (%)Reference
1Morpholine, K₂CO₃, DMF80°C65–70
2HCl gas in EtOHRT85–90

Basic: What analytical techniques are most effective for structural confirmation of this compound?

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., morpholine ring protons at δ 3.6–4.0 ppm; triazole protons at δ 8.2–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₆H₁₀BrN₅O₂·2HCl: 349.97, observed: 349.96) .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration (if crystalline) .

Advanced: How can mechanistic studies elucidate the bromination pathway in triazole-morpholine derivatives?

Q. Methodological Answer :

  • Isotopic Labeling : Use ⁸¹Br-labeled reagents to track bromine incorporation .
  • Computational Modeling : DFT calculations to compare activation energies of bromination at C3 vs. C5 positions .
  • Kinetic Studies : Monitor reaction intermediates via stopped-flow NMR or in-situ IR spectroscopy .

Basic: What biological assays are recommended to evaluate its potential bioactivity?

Q. Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values) .
  • Kinase Inhibition : Fluorescence-based ADP-Glo™ assays for kinase targets (e.g., JAK2 or PI3K) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Table 2 : Example Bioactivity Data for Analogous Compounds

CompoundIC₅₀ (μM)TargetReference
5-Bromo-1-methyltriazole2.1Staphylococcus aureus
Morpholine-oxadiazole derivative0.8PI3Kγ

Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Q. Methodological Answer :

  • Forced Degradation Studies :
    • Acid/Base Hydrolysis: Incubate in 0.1M HCl/NaOH (37°C, 24 hrs) and analyze via HPLC .
    • Thermal Stress: Heat at 60°C for 48 hrs in solid/powder form.
  • Kinetic Stability : Calculate degradation rate constants (k) using Arrhenius plots .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

Q. Methodological Answer :

  • Substituent Variation : Synthesize analogs with halogens (Cl, F) or methyl groups at the triazole C3 position to compare steric/electronic effects .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., bacterial DNA gyrase) .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., morpholine oxygen) via QSAR models .

Advanced: What challenges arise in scaling up synthesis, and how can they be mitigated?

Q. Methodological Answer :

  • Purification Issues : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) .
  • Exothermic Reactions : Use controlled addition of reagents in flow reactors to manage heat generation .
  • Yield Optimization : Pilot-scale trials to refine stoichiometry (e.g., 5–10% excess morpholine derivative) .

Advanced: What computational tools are suitable for predicting degradation pathways?

Q. Methodological Answer :

  • In Silico Tools :
    • SPARTAN: Simulate bond dissociation energies to identify labile sites (e.g., C-Br bond) .
    • Meteor Nexus: Predict oxidative/hydrolytic degradation products .
  • Mass Frontier : Correlate HRMS fragmentation patterns with proposed degradation mechanisms .

Basic: How does the compound’s solubility profile impact formulation for in vivo studies?

Q. Methodological Answer :

  • Solubility Screening : Use shake-flask method in buffers (pH 1.2–7.4) and co-solvents (e.g., PEG 400) .
  • Salt Form Optimization : Compare dihydrochloride vs. mesylate salts for enhanced aqueous solubility .

Advanced: How can synergistic effects with other therapeutic agents be systematically evaluated?

Q. Methodological Answer :

  • Combinatorial Screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
  • Transcriptomic Profiling : RNA-seq to identify pathways upregulated/downregulated in combination therapies .

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